Lipophilicity Differential: +1.1 logP vs. the Non-Fluorinated Parent 4-Aminophenol
4-Amino-2-(difluoromethoxy)phenol exhibits a computed XLogP3 of 1.1 [1], whereas the comparator 4-aminophenol (lacking the –OCHF₂ substituent) has an XLogP3 of 0 [2]. This represents a positive lipophilicity shift of approximately +1.1 log units conferred solely by the ortho-difluoromethoxy group.
| Evidence Dimension | Computed octanol/water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 4-Aminophenol, XLogP3 = 0 |
| Quantified Difference | ΔXLogP3 = +1.1 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A 1.1‑log increase in lipophilicity can substantially improve passive membrane permeability of downstream drug candidates, directly influencing oral bioavailability and cellular potency.
- [1] PubChem. 4-Amino-2-(difluoromethoxy)phenol, CID 145712073. XLogP3: 1.1. View Source
- [2] PubChem. 4-Aminophenol, CID 403. XLogP3: 0. View Source
